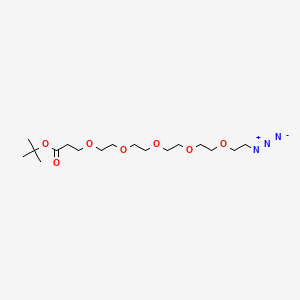

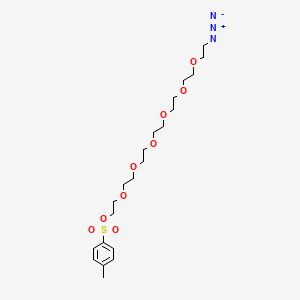

Azido-PEG5-CH2CO2-t-Bu

Vue d'ensemble

Description

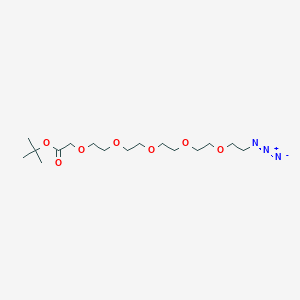

Azido-PEG5-CH2CO2-t-Bu is a non-cleavable linker for bio-conjugation that contains an Azide group . It has a molecular weight of 377.4 g/mol and a molecular formula of C16H31N3O7 .

Synthesis Analysis

Azido-PEG5-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl ester . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis

Azido-PEG5-CH2CO2-t-Bu contains a total of 56 bonds; 25 non-H bonds, 3 multiple bonds, 19 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 positively charged N and 5 ethers (aliphatic) .Chemical Reactions Analysis

The azide group in Azido-PEG5-CH2CO2-t-Bu can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Azido-PEG5-CH2CO2-t-Bu has a molecular weight of 377.4 g/mol and a molecular formula of C16H31N3O7 . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique

Click Chemistry

The azide group (N3) in Azido-PEG5-CH2CO2-t-Bu can react with alkyne, BCN, DBCO via Click Chemistry . This makes it a valuable tool in the field of bioconjugation, where it can be used to attach various biomolecules together in a highly specific and efficient manner .

Bio-conjugation

Azido-PEG5-CH2CO2-t-Bu is a non-cleavable linker for bio-conjugation . It contains an azide group, which can be used to attach various biomolecules together in a highly specific and efficient manner .

Drug Delivery

The PEG spacer in Azido-PEG5-CH2CO2-t-Bu increases solubility in aqueous media . This property makes it useful in drug delivery, where it can help to improve the solubility and stability of therapeutic agents .

Synthesis of PEGylated Compounds

The t-butyl protected carboxyl group in Azido-PEG5-CH2CO2-t-Bu can be deprotected under acidic conditions . This allows for the synthesis of PEGylated compounds, which have improved solubility and stability compared to their non-PEGylated counterparts .

Research and Development

Azido-PEG5-CH2CO2-t-Bu is often used in research and development due to its unique properties . It can be used to study the effects of PEGylation on the properties of various compounds, or to develop new methods for bioconjugation .

Chemical Biology

In the field of chemical biology, Azido-PEG5-CH2CO2-t-Bu can be used to study the interactions between biomolecules . The azide group can react with alkyne, BCN, DBCO via Click Chemistry, allowing for the creation of complex molecular structures .

Mécanisme D'action

Target of Action

Azido-PEG5-CH2CO2-t-Bu, also known as Azido-PEG5-Boc, is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in Azido-PEG5-CH2CO2-t-Bu readily reacts with alkyne, BCN, or DBCO groups to yield a stable triazole linkage . This reaction is part of Click Chemistry, a type of chemical reaction that is characterized by its efficiency and specificity . The t-butyl protected carboxyl group can be deprotected under acidic conditions , which allows for further coupling with amine-bearing molecules .

Biochemical Pathways

The specific biochemical pathways affected by Azido-PEG5-CH2CO2-t-Bu depend on the molecules it is conjugated with. The compound’s ability to form a stable triazole linkage with alkyne, bcn, or dbco groups can significantly influence various biochemical pathways, particularly those involving proteins or other biomolecules with these groups .

Pharmacokinetics

The pharmacokinetic properties of Azido-PEG5-CH2CO2-t-Bu are influenced by its PEG spacer. PEGylation, or the addition of PEG groups to molecules, is known to enhance solubility in aqueous media . This can improve the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enhancing its bioavailability .

Result of Action

The result of Azido-PEG5-CH2CO2-t-Bu’s action is the formation of a stable triazole linkage with its target molecules . This can lead to significant changes in the molecular and cellular functions of the target, depending on the nature of the target and the context of the biochemical pathway involved.

Action Environment

The action of Azido-PEG5-CH2CO2-t-Bu can be influenced by various environmental factors. For instance, the deprotection of the t-butyl carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can affect the compound’s reactivity. Additionally, the compound’s solubility and stability can be influenced by the temperature and the presence of other chemicals in the environment .

Safety and Hazards

Orientations Futures

Azido-PEG5-CH2CO2-t-Bu is a promising compound in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs . Its unique properties, such as its ability to form a stable triazole linkage via Click Chemistry, make it a valuable tool in the synthesis of these complex molecules .

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O7/c1-16(2,3)26-15(20)14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18-19-17/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBLZQPJPYRIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG5-CH2CO2-t-Bu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

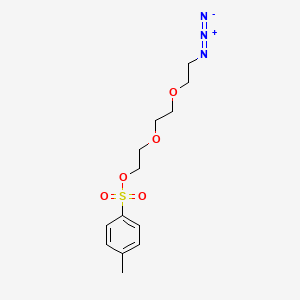

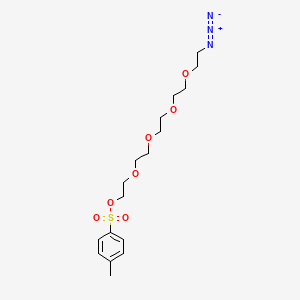

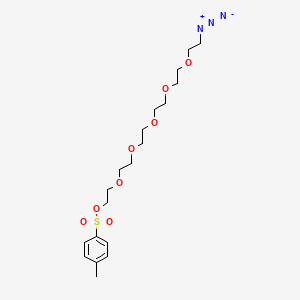

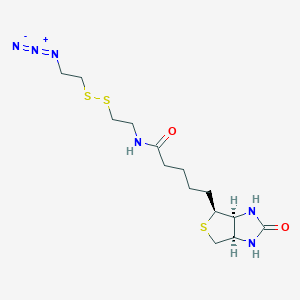

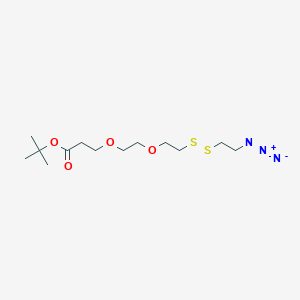

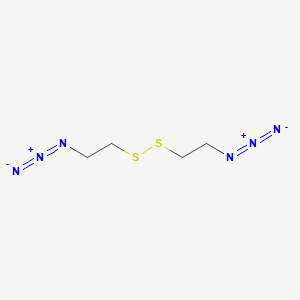

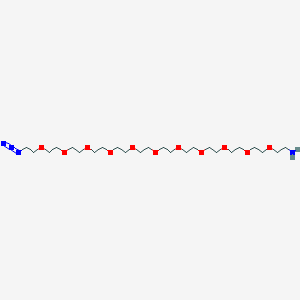

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.